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Compound of Interest

Compound Name: 2,4,6-Trimethylphenol-D11

Cat. No.: B1472758 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,4,6-Trimethylphenol-D11, a

deuterated analog of 2,4,6-trimethylphenol. It is primarily utilized as an internal standard in

analytical chemistry for the accurate quantification of phenols and related compounds in

various matrices. This document covers its chemical properties, synthesis, and application in

experimental workflows, particularly in conjunction with mass spectrometry-based methods.

Core Data and Properties
2,4,6-Trimethylphenol-D11 is a stable, isotopically labeled version of 2,4,6-trimethylphenol,

where eleven hydrogen atoms have been replaced by deuterium. This labeling makes it an

ideal internal standard for isotope dilution mass spectrometry techniques.
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Property Value

CAS Number 362049-45-4

Molecular Formula C₉HD₁₁O

Molecular Weight 147.26 g/mol

Synonyms
Phen-3,5-d2-ol, 2,4,6-tri(methyl-d3)-; 3,5-

dideuterio-2,4,6-tris(trideuteriomethyl)phenol[1]

Appearance Neat

Unlabelled CAS Number 527-60-6

Synthesis of Deuterated Phenols
The introduction of deuterium into phenolic compounds is a critical process for generating

internal standards. The most common methods involve hydrogen-deuterium (H-D) exchange

reactions, which can be catalyzed by acids or transition metals.

Acid-Catalyzed Deuteration
Acid-catalyzed H-D exchange is a direct method for deuterating the aromatic ring of phenols,

especially at the ortho and para positions, which are activated towards electrophilic

substitution.[2][3]

Experimental Protocol: Acid-Catalyzed Deuteration using a Polymer-Supported Acid

(Amberlyst-15)

Catalyst Preparation: Dry Amberlyst-15 resin in a desiccator over sulfuric acid under high

vacuum for 24 hours.[2][3]

Reaction Setup: In a sealable reaction vessel, dissolve the phenolic compound (e.g., 2,4,6-

trimethylphenol) (2 mmol) in deuterium oxide (D₂O, 12 mL).[2][4]

Catalyst Addition: Add the dried Amberlyst-15 resin to the solution.

Reaction: Heat the mixture for an extended period (e.g., 24 hours) at an elevated

temperature (e.g., 110°C) in an oil bath, with the exclusion of light.[4]
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Isolation: After cooling, filter the mixture to remove the resin. The deuterated phenol can be

recovered from the filtrate by lyophilization to remove the D₂O.[2]

Purification: Further purification can be achieved by recrystallization or column

chromatography.
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General workflow for the synthesis of deuterated phenols.

Application in Analytical Methods
2,4,6-Trimethylphenol-D11 is primarily used as an internal standard in isotope dilution mass

spectrometry (IDMS) for the quantification of phenolic compounds in various matrices, such as

environmental water and soil samples.[5][6] The principle of IDMS relies on the addition of a

known amount of the isotopically labeled standard to the sample before processing. The

labeled standard is chemically identical to the analyte and therefore experiences the same

variations during extraction, cleanup, and analysis. By measuring the ratio of the native analyte

to the labeled standard, an accurate quantification can be achieved.[5]

Quantification of Phenolic Pollutants in Environmental
Samples by GC-MS
This section outlines a general protocol for the analysis of phenols in water samples using Gas

Chromatography-Mass Spectrometry (GC-MS) with 2,4,6-Trimethylphenol-D11 as an internal

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Synthesis_of_Deuterated_Phenolic_Compounds.pdf
https://www.benchchem.com/product/b1472758?utm_src=pdf-body-img
https://www.benchchem.com/product/b1472758?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_of_Deuterated_Phenol_Standards_in_Environmental_Monitoring_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/Analytical_Methods_for_Phenol_Detection_Using_Deuterated_Standards_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/Application_of_Deuterated_Phenol_Standards_in_Environmental_Monitoring_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/product/b1472758?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1472758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


standard.

Experimental Protocol: GC-MS Analysis of Phenols in Water

Sample Collection and Preservation: Collect water samples in amber glass bottles. If

residual chlorine is present, dechlorinate by adding sodium sulfite.

Internal Standard Spiking: Add a known amount of 2,4,6-Trimethylphenol-D11 solution to

the water sample.

Solid Phase Extraction (SPE): Pass the water sample through an SPE cartridge (e.g.,

containing a modified polystyrene-divinylbenzene copolymer) to extract the phenols.

Elution: Elute the phenols from the SPE cartridge with a suitable organic solvent (e.g.,

methylene chloride).

Derivatization (Optional but common for phenols): To improve volatility for GC analysis, the

extracted phenols can be derivatized. A common method is silylation using an agent like

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Analysis: Inject the derivatized extract into the GC-MS system.

Typical GC-MS Parameters:

Parameter Value

GC Column
30 m x 0.25 mm ID, 0.25 µm film thickness, 5%

phenyl-methylpolysiloxane

Carrier Gas Helium at a constant flow of 1.0 mL/min

Oven Program
Initial temp 50°C, hold 2 min, ramp to 280°C at

10°C/min, hold 5 min

Injection Mode Splitless

MS Ionization Electron Ionization (EI) at 70 eV

MS Mode Selected Ion Monitoring (SIM)
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Quantification: The concentration of each native phenol is determined by comparing the peak

area of its characteristic ion to the peak area of the characteristic ion of the deuterated internal

standard (2,4,6-Trimethylphenol-D11).

Analytical Workflow for Phenols using 2,4,6-Trimethylphenol-D11
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Workflow for phenol analysis using a deuterated internal standard.

Signaling Pathways
As a deuterated internal standard used for analytical quantification, 2,4,6-Trimethylphenol-
D11 is not expected to have direct biological activity or be involved in signaling pathways. Its

utility lies in its chemical and physical properties that allow for the precise measurement of its

non-deuterated counterpart and other similar phenolic compounds. The biological effects of the

non-deuterated 2,4,6-trimethylphenol would be the subject of separate toxicological and

pharmacological studies.

Conclusion
2,4,6-Trimethylphenol-D11 is an essential tool for researchers and analytical chemists

requiring accurate and precise quantification of phenolic compounds. Its use as an internal

standard in isotope dilution mass spectrometry minimizes the impact of matrix effects and

sample preparation variability, leading to highly reliable data. The synthetic and analytical

protocols outlined in this guide provide a framework for its effective application in environmental

monitoring, drug development, and other scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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